2-chloro-N-(cyclopropylmethyl)-N-propylacetamide
Description
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group attached to the acetamide moiety, along with cyclopropylmethyl and propyl substituents
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-5-11(9(12)6-10)7-8-3-4-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDBSOOZIZPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide typically involves the reaction of 2-chloroacetamide with cyclopropylmethylamine and propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-chloroacetamide, cyclopropylmethylamine, and propylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide involves its interaction with specific molecular targets. The chloro group and amide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(cyclopropylmethyl)acetamide
- N-(cyclopropylmethyl)-N-propylacetamide
- 2-chloro-N-propylacetamide
Uniqueness
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide is unique due to the presence of both cyclopropylmethyl and propyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.
Biological Activity
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide belongs to a class of compounds that can exhibit various pharmacological effects. Its structure includes a chloro group, a cyclopropylmethyl moiety, and an acetamide functional group, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide has been investigated in several studies, primarily focusing on its anticancer properties and antimicrobial effects. Below are summarized findings from relevant research:
Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide may act as inhibitors of specific kinases involved in cancer progression. For example, Polo-like kinase 1 (Plk1) is a target for anticancer drug development due to its role in cell division and cancer cell proliferation. Inhibitors of Plk1 have shown promise in inducing apoptosis in cancer cells.
- Case Study : A study demonstrated that certain derivatives of compounds with structural similarities to 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HeLa cells) .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide | HeLa | 5.0 | Plk1 inhibition |
| Similar Compound A | L363 | 4.1 | Apoptosis induction |
| Similar Compound B | MCF-7 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial effects of related compounds. The presence of the chloro group in the structure is often associated with enhanced antimicrobial activity.
- Research Findings : An investigation into the antimicrobial properties revealed that compounds with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes.
| Microbe | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide. Modifications to the cyclopropyl and acetamide groups can significantly affect biological activity.
- Key Findings :
- The introduction of different alkyl groups at the nitrogen atom can enhance potency.
- The presence of electron-withdrawing groups (like chlorine) on aromatic rings has been shown to improve binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
